N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound that contains several functional groups and rings, including a triazole ring and a quinazoline ring . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic and the other of which contains two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole ring and the quinazoline ring would likely result in these parts of the molecule being planar. The chlorine atom attached to the phenyl ring would likely cause this part of the molecule to be slightly polar .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, the presence of hydrogen bonding sites, and the stability of its rings .Scientific Research Applications
H1-Antihistaminic Activity
Novel derivatives of triazoloquinazolines, including N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine, have been synthesized and evaluated for their H1-antihistaminic activity. These compounds have shown significant protective effects against histamine-induced bronchospasm in animal models, indicating their potential as new classes of H1-antihistaminic agents. The efficacy of these compounds is comparable to that of standard drugs like chlorpheniramine maleate, with minimal sedative effects, suggesting their suitability for further development as antihistamines (Alagarsamy et al., 2008), (Gobinath et al., 2015).
Anticancer Activity
Another area of application is in the field of anticancer research, where derivatives of triazoloquinazolin-5-amine have been synthesized and tested for their anticancer activities. Certain derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine and its analogs in cancer treatment (Reddy et al., 2015).
Adenosine Receptor Antagonism
Research has also explored the role of triazoloquinazoline derivatives as adenosine receptor antagonists. These compounds bind to adenosine receptors with high affinity and exhibit modulatory effects on potency and selectivity, which could be beneficial in developing treatments for conditions mediated by adenosine receptors (Kim et al., 1998).
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5/c1-15-5-4-6-17(13-15)21-23-26-22(25-14-16-9-11-18(24)12-10-16)19-7-2-3-8-20(19)29(23)28-27-21/h2-13H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSPWHFKODFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.